molecular formula C14H11ClN4O2 B11479527 4-chloro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)-3-nitroaniline

4-chloro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)-3-nitroaniline

Cat. No.: B11479527
M. Wt: 302.71 g/mol
InChI Key: FHXFVZOMESKKRL-UHFFFAOYSA-N
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Description

4-chloro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)-3-nitroaniline: is a complex organic compound that features a fused bicyclic imidazo[1,2-a]pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural uniqueness. The presence of both chloro and nitro substituents on the aromatic ring, along with the imidazo[1,2-a]pyridine scaffold, makes it a versatile molecule for various chemical transformations and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)-3-nitroaniline typically involves multi-step reactions starting from readily available precursors. One common approach is the condensation of 2-aminopyridine with an appropriate aldehyde to form the imidazo[1,2-a]pyridine core. This is followed by nitration and chlorination reactions to introduce the nitro and chloro groups, respectively. The final step involves the coupling of the imidazo[1,2-a]pyridine derivative with 4-chloro-3-nitroaniline under suitable conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide .

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced reaction times. Catalysts and reagents would be chosen to minimize costs and environmental impact while maximizing efficiency .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group can undergo reduction to form corresponding amines.

    Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.

Biology and Medicine: Due to its structural similarity to known bioactive molecules, it is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. The imidazo[1,2-a]pyridine scaffold is known for its activity against various biological targets, making this compound a candidate for drug development .

Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties .

Mechanism of Action

The mechanism of action of 4-chloro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)-3-nitroaniline is not fully elucidated but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The imidazo[1,2-a]pyridine moiety is known to interact with various biological pathways, potentially inhibiting or modulating enzyme activity. The nitro and chloro substituents may enhance binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Uniqueness: The uniqueness of 4-chloro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)-3-nitroaniline lies in its combination of the imidazo[1,2-a]pyridine scaffold with chloro and nitro substituents, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H11ClN4O2

Molecular Weight

302.71 g/mol

IUPAC Name

4-chloro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)-3-nitroaniline

InChI

InChI=1S/C14H11ClN4O2/c15-12-5-4-10(7-13(12)19(20)21)16-8-11-9-18-6-2-1-3-14(18)17-11/h1-7,9,16H,8H2

InChI Key

FHXFVZOMESKKRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CNC3=CC(=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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